

4-Hydroxy Atorvastatin Lactone CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Hydroxy Atorvastatin Lactone

Cat. No.: B602579

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Technical Guide: 4-Hydroxy Atorvastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Hydroxy Atorvastatin Lactone**, a primary active metabolite of the widely prescribed cholesterol-lowering drug, Atorvastatin. This document consolidates key chemical data, analytical methodologies, and relevant biological pathways to support research and development activities.

Core Compound Data

Quantitative information for **4-Hydroxy Atorvastatin Lactone** is summarized below, providing a clear reference for its fundamental chemical properties.

Parameter	Value	Source(s)
CAS Number	163217-70-7	Not Applicable
Molecular Formula	C ₃₃ H ₃₃ FN ₂ O ₅	Not Applicable
Molecular Weight	556.62 g/mol	Not Applicable

Experimental Protocols

Detailed methodologies for the analysis of **4-Hydroxy Atorvastatin Lactone** are crucial for accurate and reproducible research. The following section outlines a generalized protocol for the quantification of this metabolite in biological matrices, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Protocol: Quantification of 4-Hydroxy Atorvastatin Lactone in Human Plasma using LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of **4-Hydroxy Atorvastatin Lactone**.

1. Sample Preparation:

- Objective: To extract **4-Hydroxy Atorvastatin Lactone** and an internal standard (IS) from the plasma matrix and remove interfering substances.
- Procedure:
 - To 200 μ L of human plasma, add 20 μ L of an internal standard solution (e.g., a deuterated analog of Atorvastatin).[\[1\]](#)
 - Precipitate proteins by adding 1 mL of acetonitrile. Vortex the mixture for 30 seconds.[\[1\]](#)
 - Centrifuge the samples at approximately 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[\[1\]](#)
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in 120 μ L of a mobile phase-compatible solution (e.g., 30% methanol/0.2% formic acid).[\[1\]](#)
 - Centrifuge the reconstituted sample to remove any remaining particulates before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

- Objective: To chromatographically separate **4-Hydroxy Atorvastatin Lactone** from other components and detect it with high specificity and sensitivity using tandem mass spectrometry.
- Liquid Chromatography (LC) Parameters:
 - Column: A C18 reversed-phase column is typically used (e.g., Agilent Zorbax Extend C18).[\[1\]](#)
 - Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1-0.2% formic acid) and an organic phase (e.g., acetonitrile or methanol) is common.[\[1\]](#)[\[2\]](#)
 - Flow Rate: A flow rate in the range of 400 $\mu\text{L}/\text{minute}$ is often employed.[\[1\]](#)[\[2\]](#)
 - Injection Volume: A typical injection volume is 20 μL .[\[1\]](#)
- Tandem Mass Spectrometry (MS/MS) Parameters:
 - Ionization Mode: Positive ion electrospray ionization (ESI) is generally used.[\[3\]](#)
 - Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **4-Hydroxy Atorvastatin Lactone** and the internal standard.[\[1\]](#)
 - Example Transition: For para-hydroxy atorvastatin lactone, a transition of m/z 557.3 \rightarrow 448.3 has been reported.[\[3\]](#)

3. Data Analysis:

- Objective: To construct a calibration curve and determine the concentration of **4-Hydroxy Atorvastatin Lactone** in the plasma samples.
- Procedure:
 - Prepare a series of calibration standards with known concentrations of **4-Hydroxy Atorvastatin Lactone** in blank plasma.

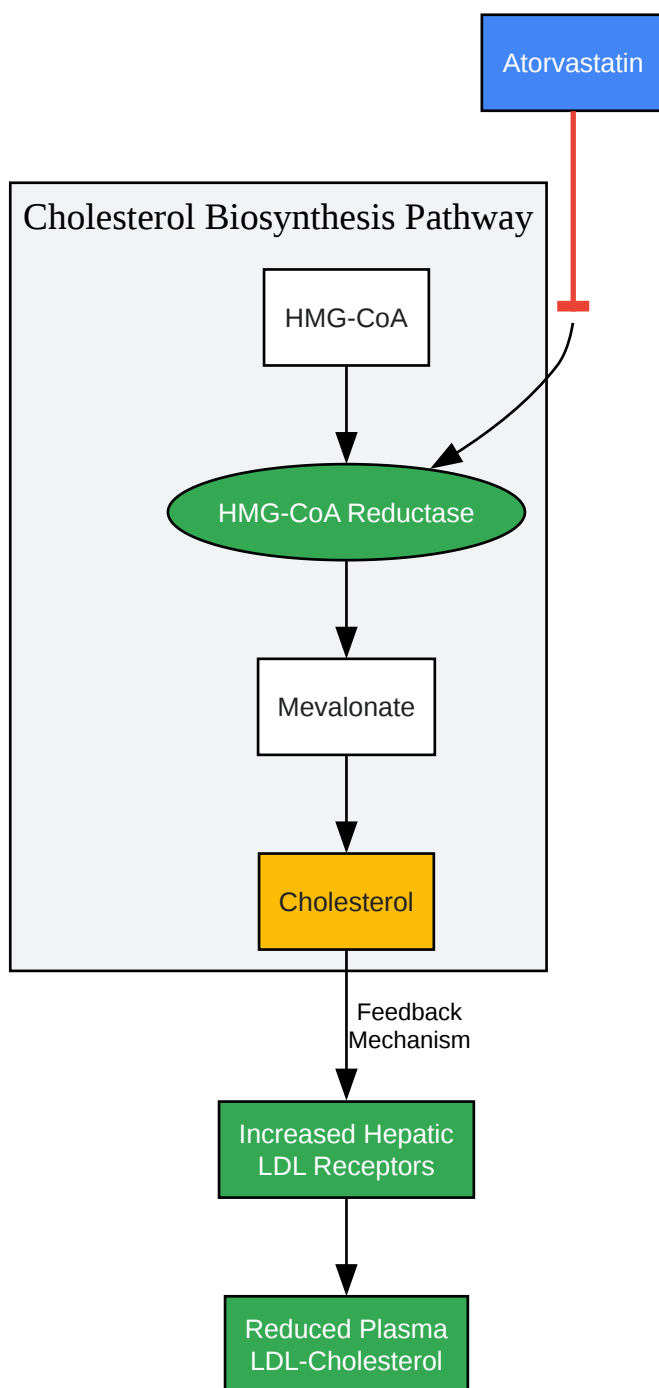
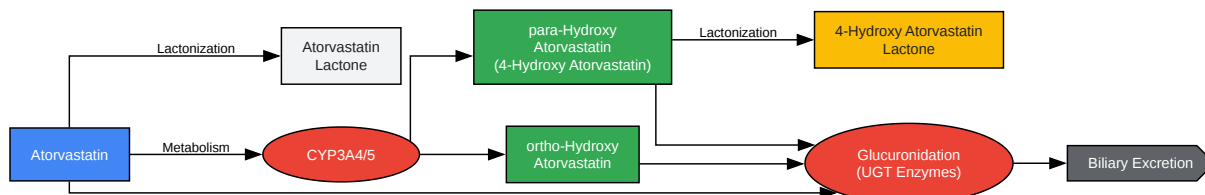
- Process and analyze the calibration standards along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use the calibration curve to calculate the concentration of **4-Hydroxy Atorvastatin Lactone** in the unknown samples.

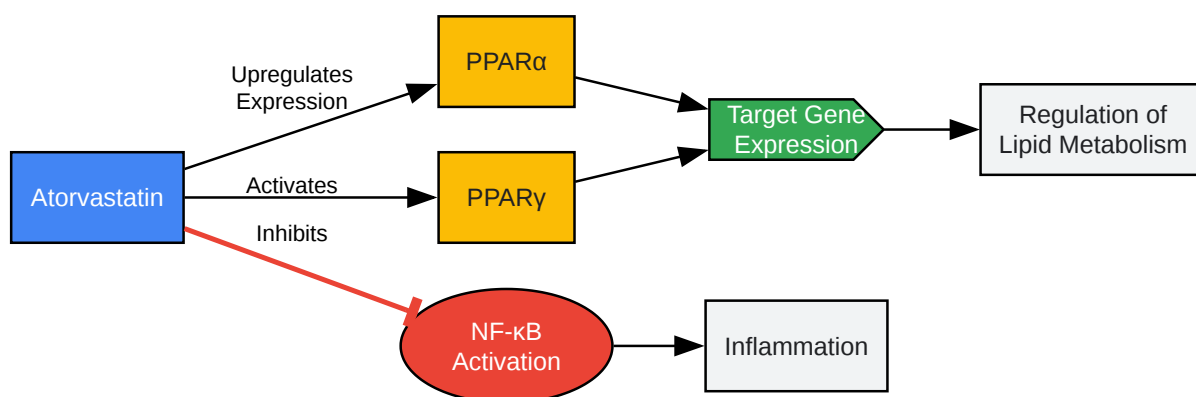
Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.

Atorvastatin Metabolism Pathway

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of active metabolites, including 4-Hydroxy Atorvastatin.





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